

# Initial Investigation into the Catalytic Activity of $[\text{Au}(\text{TPP})]\text{Cl}$ : A Technical Guide

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## Compound of Interest

Compound Name:  $[\text{Au}(\text{TPP})]\text{Cl}$

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## Introduction

Gold(III) tetraphenylporphyrin chloride,  $[\text{Au}(\text{TPP})]\text{Cl}$ , is a well-characterized organometallic complex. While a significant body of research has focused on its potential as an anticancer agent, its utility as a catalyst in synthetic organic chemistry is an emerging area of investigation. This technical guide provides an initial exploration into the catalytic activity of  $[\text{Au}(\text{TPP})]\text{Cl}$ , summarizing key findings from pioneering research. The data presented herein showcases its potential as a robust Lewis acid catalyst for a variety of organic transformations, offering high efficiency and the potential for recyclability. This document is intended to serve as a foundational resource for researchers interested in leveraging the unique reactivity of gold(III) porphyrins in synthetic applications, including fine chemical synthesis and drug development.

## Catalytic Applications of $[\text{Au}(\text{TPP})]\text{Cl}$

Initial studies have demonstrated the efficacy of  $[\text{Au}(\text{TPP})]\text{Cl}$  in catalyzing several key organic transformations. These reactions are notable for their mild conditions and high yields. The primary examples of its catalytic activity are in the cycloisomerization of allenones, and the hydration and hydroamination of alkynes.<sup>[1]</sup>

## Cycloisomerization of Allenones

**[Au(TPP)]Cl** has been shown to be a highly effective catalyst for the cycloisomerization of allenones to furans. The reaction proceeds with excellent yields and chemoselectivity, with no formation of byproducts.<sup>[1]</sup>

#### Experimental Protocol: General Procedure for the Cycloisomerization of Allenones

To a solution of the allenone substrate in an appropriate solvent (e.g., dichloroethane), **[Au(TPP)]Cl** is added as the catalyst. The reaction mixture is then stirred at a specified temperature until completion, as monitored by thin-layer chromatography or gas chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the corresponding furan.

Table 1: **[Au(TPP)]Cl** Catalyzed Cycloisomerization of Allenones<sup>[1]</sup>

Entry	Substrate (Allenone )	Catalyst Loading (mol%)	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	1-Phenyl- buta-2,3- dien-1-one	0.1	DCE	80	0.5	98
2	1-(4- Methylphe nyl)-buta- 2,3-dien-1- one	0.1	DCE	80	0.5	95
3	1-(4- Methoxyph enyl)-buta- 2,3-dien-1- one	0.1	DCE	80	0.5	92
4	1-(4- Chlorophe nyl)-buta- 2,3-dien-1- one	0.1	DCE	80	0.5	96

DCE = 1,2-Dichloroethane

#### Catalyst Recyclability

A significant advantage of **[Au(TPP)]Cl** is its potential for recyclability. Studies have shown that the catalyst can be recovered and reused for multiple cycles without a significant loss of activity, achieving high product turnovers.<sup>[1]</sup>

Table 2: Recyclability of **[Au(TPP)]Cl** in the Cycloisomerization of 1-Phenyl-buta-2,3-dien-1-one<sup>[1]</sup>

Cycle	Yield (%)	Turnovers
1	85	850
2	85	850
3	84	840
4	84	840
5	84	840

## Hydration and Hydroamination of Alkynes

The catalytic versatility of **[Au(TPP)]Cl** extends to the hydration and hydroamination of alkynes. These reactions are fundamental in organic synthesis for the production of ketones and amines, respectively. **[Au(TPP)]Cl** catalyzes these transformations efficiently under mild conditions.<sup>[1]</sup>

### Experimental Protocol: General Procedure for the Hydration and Hydroamination of Phenylacetylene

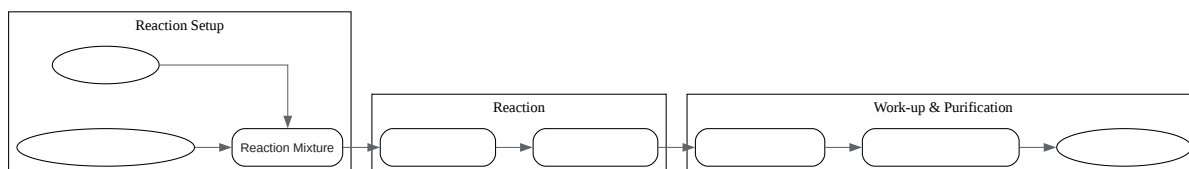
For hydration, a mixture of phenylacetylene and water in a suitable solvent is treated with **[Au(TPP)]Cl**. For hydroamination, phenylacetylene and an amine are dissolved in a solvent, and **[Au(TPP)]Cl** is added. The reactions are stirred at a designated temperature until the starting material is consumed. The products, acetophenone for hydration and the corresponding enamine/imine for hydroamination, are then isolated and purified.

Table 3: **[Au(TPP)]Cl** Catalyzed Hydration and Hydroamination of Phenylacetylene<sup>[1]</sup>

Reaction	Substrates	Catalyst Loading (mol%)	Solvent	Temp. (°C)	Time (h)	Product	Yield (%)
Hydration	Phenylacetylene, H <sub>2</sub> O	1	Dioxane/H <sub>2</sub> O	100	24	Acetophenone	87
Hydroamination	Phenylacetylene, Aniline	1	Toluene	100	24	N-(1-phenylethylidene)aniline	73

## Visualizations

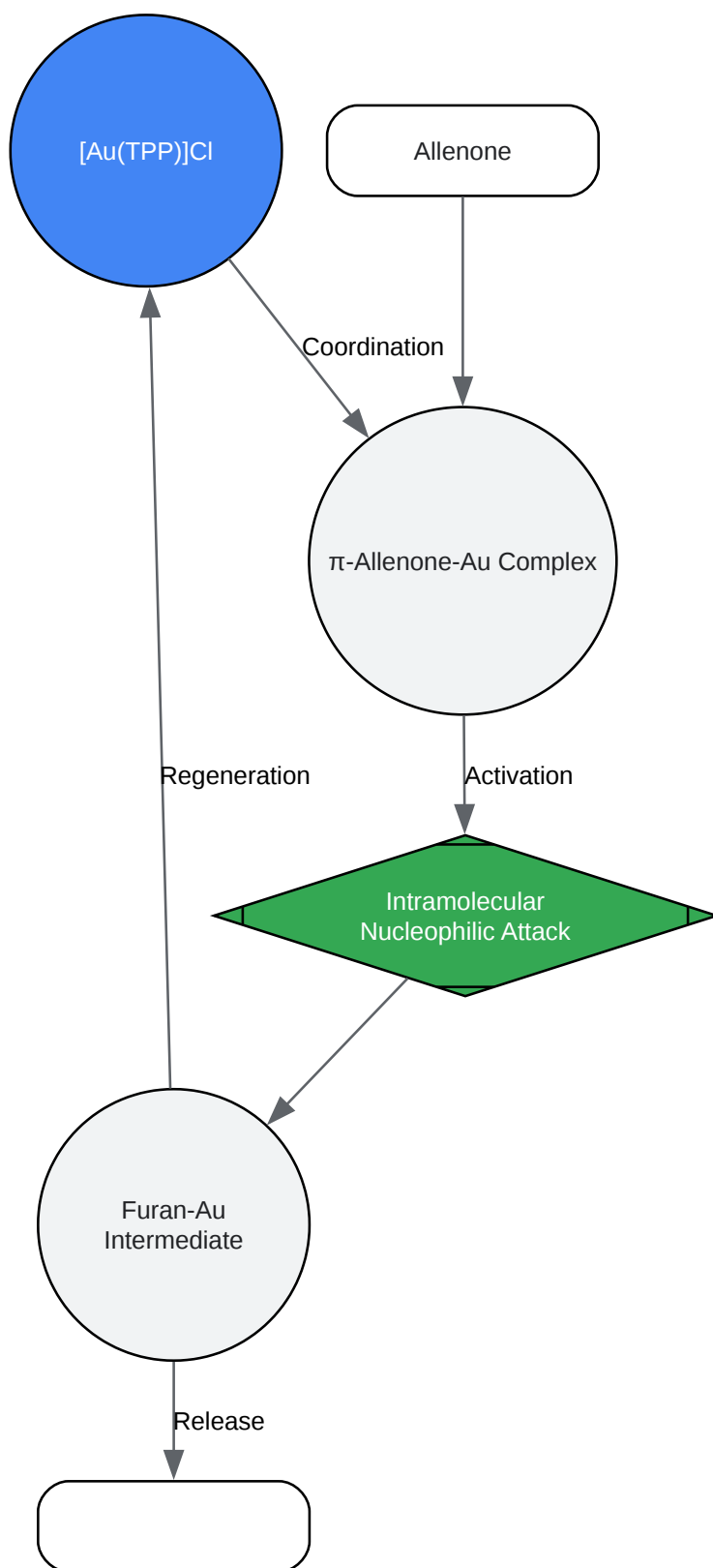
### Experimental Workflow



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Caption: General experimental workflow for [Au(TPP)]Cl catalyzed reactions.

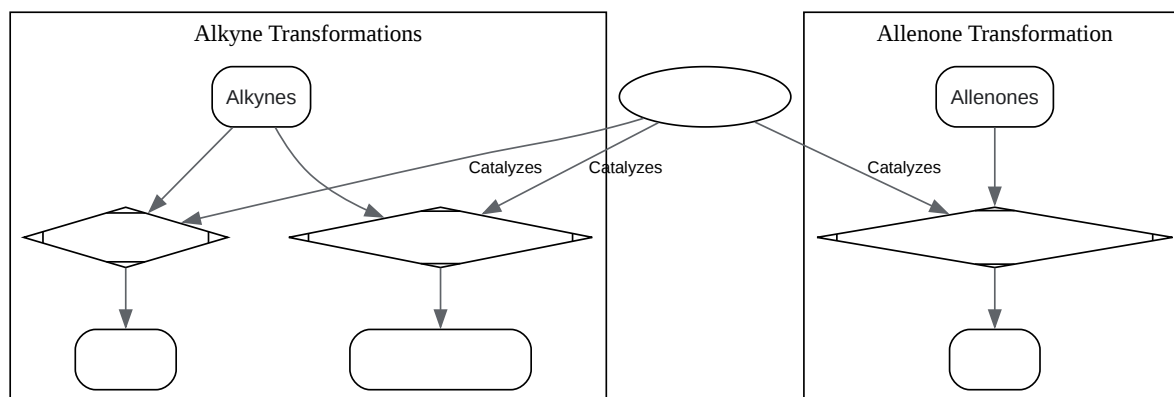
## Catalytic Cycle for Allenone Cycloisomerization



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Caption: Proposed catalytic cycle for the cycloisomerization of allenones.

## Logical Relationship of Catalyzed Reactions



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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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